Cinchonain IIb

Description

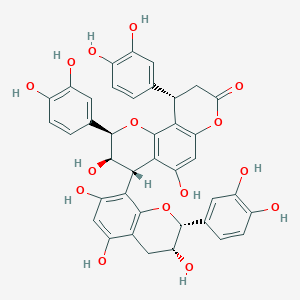

Structure

2D Structure

Properties

Molecular Formula |

C39H32O15 |

|---|---|

Molecular Weight |

740.7 g/mol |

IUPAC Name |

(2R,3R,4S,10S)-2,10-bis(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5-dihydroxy-3,4,9,10-tetrahydro-2H-pyrano[2,3-h]chromen-8-one |

InChI |

InChI=1S/C39H32O15/c40-19-4-1-14(7-23(19)44)17-11-30(50)52-29-13-27(48)33-34(35(51)37(54-39(33)31(17)29)16-3-6-21(42)25(46)9-16)32-26(47)12-22(43)18-10-28(49)36(53-38(18)32)15-2-5-20(41)24(45)8-15/h1-9,12-13,17,28,34-37,40-49,51H,10-11H2/t17-,28+,34-,35+,36+,37+/m0/s1 |

InChI Key |

NWZBNZUABGSPSN-FUOMFPIFSA-N |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC5=C4[C@@H](CC(=O)O5)C6=CC(=C(C=C6)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)C8=CC(=C(C=C8)O)O)O |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C(CC(=O)O5)C6=CC(=C(C=C6)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)C8=CC(=C(C=C8)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cinchonain IIb: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinchonain IIb, a naturally occurring flavonolignan, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological effects, with a focus on its antioxidant and anti-inflammatory mechanisms. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development of this promising bioactive compound.

Chemical Structure and Identification

This compound is a complex flavonoid derivative with a distinctive chemical architecture. Its identity is established through a unique combination of structural identifiers.

Table 1: Chemical Identification of this compound

| Identifier | Value | Citation | | :--- | :--- | | CAS Number | 85022-68-0 |[1] | | Molecular Formula | C₃₉H₃₂O₁₅ |[1] | | IUPAC Name | (2R,3R,4S,10S)-2,10-bis(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5-dihydroxy-3,4,9,10-tetrahydro-2H-pyrano[2,3-h]chromen-8-one |[1] | | SMILES String | C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C5C(CC(=O)OC5=CC(=C34)O)C6=CC(=C(C=C6)O)O)C7=CC(=C(C=C7)O)O)O)O)O)C8=CC(=C(C=C8)O)O)O |[1] | | InChI Key | NWZBNZUABGSPSN-FUOMFPIFSA-N |[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for the development of analytical methods and potential drug formulations.

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation | | :--- | :--- | | Molecular Weight | 740.66 g/mol |[1] | | Appearance | Brown powder |[1] | | pKa (Predicted) | 8.85 ± 0.70 |[1] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. It has been isolated from various natural sources, including the barks of Kandelia candel, Hawthorn (Crataegus spp.), and Trichilia catigua.[1][2]

Antioxidant Activity

This compound has demonstrated significant radical scavenging activity and reducing power, suggesting its potential to mitigate oxidative stress.[1]

The ability of this compound to neutralize free radicals is a key aspect of its antioxidant potential. This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

This compound's capacity to donate electrons and reduce oxidized intermediates is another important antioxidant mechanism, commonly assessed through the ferric reducing antioxidant power (FRAP) assay.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties, with one of the proposed mechanisms being the inhibition of phospholipase A2 (PLA2).[1] PLA2 enzymes are critical in the inflammatory cascade as they catalyze the release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.

The inhibition of PLA2 by this compound disrupts the production of downstream inflammatory molecules. The following diagram illustrates the simplified signaling pathway.

Caption: this compound's inhibition of PLA2.

Cardiac Function

Preliminary research suggests that this compound may have a beneficial effect on decreased cardiac function.[2] However, the underlying mechanisms and experimental evidence require further investigation.

Experimental Protocols

This section provides an overview of the methodologies that can be employed to investigate the biological activities of this compound.

Isolation and Purification

This compound can be isolated from its natural sources using chromatographic techniques. A general workflow is outlined below.

Caption: General workflow for isolating this compound.

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging activity of a compound.

Methodology:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

-

Reaction Mixture: A defined volume of the this compound sample (at various concentrations) is mixed with the DPPH solution. A control is prepared with the solvent instead of the sample.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Methodology:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, a solution of FeCl₃, and an acetate buffer (pH 3.6).

-

Reaction Mixture: A small volume of the this compound sample is added to the pre-warmed FRAP reagent.

-

Incubation: The mixture is incubated at 37°C for a defined time (e.g., 4-30 minutes).

-

Absorbance Measurement: The absorbance of the resulting blue-colored solution is measured at a specific wavelength (typically around 593 nm).

-

Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known concentration of Fe²⁺.

Phospholipase A2 (PLA2) Inhibition Assay

This assay determines the inhibitory effect of this compound on PLA2 activity.

Methodology:

-

Substrate Preparation: A suitable substrate for PLA2, such as a fluorescently labeled phospholipid or a chromogenic substrate, is prepared in an appropriate buffer.

-

Enzyme and Inhibitor Incubation: The PLA2 enzyme is pre-incubated with various concentrations of this compound for a specific period.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

-

Signal Detection: The change in fluorescence or absorbance is monitored over time using a plate reader.

-

Calculation: The percentage of PLA2 inhibition is calculated by comparing the reaction rate in the presence of this compound to the rate of an uninhibited control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined.

Conclusion and Future Directions

This compound is a multifaceted natural compound with significant potential for therapeutic applications, particularly in the realms of antioxidant and anti-inflammatory therapies. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore its full potential. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound, conducting in vivo efficacy and safety studies, and developing optimized formulations for enhanced bioavailability and therapeutic delivery. A deeper understanding of its structure-activity relationships will also be crucial for the design of novel and more potent synthetic analogues.

References

A Technical Guide to the Natural Sources of Cinchonain IIb

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonain IIb is a naturally occurring flavonolignan, a class of polyphenolic compounds that has garnered significant interest within the scientific community due to its potential therapeutic properties. Exhibiting potent antioxidant and anti-inflammatory activities, this compound presents a promising lead compound for the development of novel pharmaceuticals. This technical guide provides an in-depth overview of the known natural sources of this compound, methodologies for its extraction and isolation, and an exploration of its biological signaling pathways.

Natural Sources of this compound

This compound has been identified in a select number of plant species, primarily belonging to the families Rubiaceae, Rhizophoraceae, and Rosaceae. The concentration of this compound can vary depending on the plant species, geographical location, and harvesting conditions.

| Plant Species | Family | Plant Part | Reference |

| Cinchona spp. | Rubiaceae | Bark | [1] |

| Kandelia candel | Rhizophoraceae | Bark | |

| Eriobotrya japonica (Loquat) | Rosaceae | Leaves | [2][3] |

Table 1: Known Natural Sources of this compound

At present, specific quantitative data on the yield or concentration of this compound from these sources remains limited in publicly available literature. While studies have extensively quantified other alkaloids in Cinchona bark, such as quinine, the content of this compound is not typically reported[4][5]. Similarly, while the presence of cinchonains in Eriobotrya japonica leaves and Kandelia candel bark is documented, precise quantification of this compound is not yet well-established[2][3]. Further research employing advanced analytical techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is necessary to determine the exact concentrations of this compound in these plant materials.

Experimental Protocols: Extraction and Isolation

The extraction and isolation of this compound from its natural sources involve multi-step processes that leverage the compound's physicochemical properties. While a universally standardized protocol has not been established, the following methodologies, derived from general principles of natural product chemistry, can be adapted.

General Extraction of Phenolic Compounds from Plant Material

A common approach for extracting polyphenols like this compound involves solvent extraction from dried and powdered plant material.

Protocol:

-

Sample Preparation: Air-dry the plant material (e.g., Eriobotrya japonica leaves) at room temperature and then grind it into a fine powder.

-

Extraction:

-

Macerate the powdered plant material with 80% methanol at room temperature for an extended period (e.g., 48 hours), often with periodic agitation.

-

Alternatively, employ more advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency and yield[6]. For instance, a UAE protocol might involve extracting with 61% ethanol at 25°C for 15 minutes[6].

-

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification of this compound

Following extraction, a series of chromatographic techniques are required to isolate this compound from the complex mixture of the crude extract.

Protocol:

-

Solvent Partitioning:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound, being a moderately polar compound, is expected to partition primarily into the ethyl acetate and n-butanol fractions.

-

-

Column Chromatography:

-

Subject the enriched fraction (e.g., ethyl acetate fraction) to column chromatography on a stationary phase like silica gel.

-

Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Further purify the fractions containing this compound using preparative HPLC with a suitable reversed-phase column (e.g., C18).

-

Employ a mobile phase gradient, typically consisting of water (often with a small percentage of formic acid to improve peak shape) and acetonitrile or methanol.

-

-

Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

References

- 1. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GB758173A - Process for extracting quinine from cinchona bark - Google Patents [patents.google.com]

- 3. Optimization of Two Methods for the Rapid and Effective Extraction of Quinine from Cinchona officinalis [mdpi.com]

- 4. Extraction of alkaloids for NMR-based profiling: exploratory analysis of an archaic Cinchona bark collection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acgpubs.org [acgpubs.org]

- 6. Cinnamaldehyde enhances Nrf2 nuclear translocation to upregulate phase II detoxifying enzyme expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Cinchonain IIb: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cinchonain IIb, a flavanolignan found in plants of the Cinchona genus, exhibits a range of interesting biological activities. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches aimed at producing this and related compounds for pharmaceutical applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor pathways, key enzymatic steps, and relevant experimental protocols. The information is presented to be a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

This compound belongs to the class of flavanolignans, which are hybrid molecules formed by the oxidative coupling of a flavonoid and a phenylpropanoid derivative. While the complete enzymatic pathway for this compound has not been fully elucidated in a single study, a likely pathway can be constructed based on the well-established biosynthesis of its precursors and the general mechanisms of flavolignan formation in plants. This guide synthesizes the current knowledge to present a detailed model of this compound biosynthesis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from two primary metabolic pathways: the phenylpropanoid pathway , which provides the caffeic acid moiety, and the flavonoid pathway , which yields the epicatechin moiety. The final step involves the oxidative coupling of these two precursors.

Phenylpropanoid Pathway: Synthesis of Caffeic Acid

The phenylpropanoid pathway is a major route for the synthesis of a wide array of plant secondary metabolites. The synthesis of caffeic acid begins with the amino acid L-phenylalanine.

Key Enzymatic Steps:

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. This is the committed step of the general phenylpropanoid pathway.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H hydroxylates trans-cinnamic acid at the C4 position to produce p-coumaric acid.

-

4-Coumarate 3-Hydroxylase (C3H): This enzyme, another cytochrome P450 monooxygenase, hydroxylates p-coumaric acid at the C3 position to yield caffeic acid.

Flavonoid Pathway: Synthesis of Epicatechin

The flavonoid pathway branches off from the phenylpropanoid pathway, utilizing p-coumaroyl-CoA as a starting material.

Key Enzymatic Steps:

-

Chalcone Synthase (CHS): CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): CHI facilitates the stereospecific cyclization of naringenin chalcone into (2S)-naringenin.

-

Naringenin 3-dioxygenase (N3DOX) / Flavanone 3-hydroxylase (F3H): This enzyme hydroxylates naringenin to produce dihydrokaempferol.

-

Flavonoid 3'-hydroxylase (F3'H): F3'H hydroxylates dihydrokaempferol to produce dihydroquercetin.

-

Dihydroflavonol 4-reductase (DFR): DFR reduces dihydroquercetin to leucocyanidin.

-

Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): ANS converts leucocyanidin to cyanidin.

-

Anthocyanidin Reductase (ANR): ANR reduces cyanidin to form (-)-epicatechin.

Final Step: Oxidative Coupling

The final step in the biosynthesis of this compound is the regioselective oxidative coupling of caffeic acid and (-)-epicatechin. This reaction is likely catalyzed by a class III peroxidase or a laccase. These enzymes generate phenoxy radicals from the phenolic substrates, which then couple to form the final product.

The proposed mechanism involves the formation of a radical on the caffeic acid molecule and a radical on the B-ring of epicatechin, followed by a C-C bond formation between the C8 of caffeic acid and the C6' of epicatechin.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature for the enzymes directly involved in this compound biosynthesis. However, data from related pathways can provide an estimation of the potential efficiencies.

| Enzyme Class | Substrate(s) | Km (µM) | kcat (s⁻¹) | Source Organism (Example) |

| Peroxidase | Phenolic compounds | 10 - 5000 | 10 - 1000 | Armoracia rusticana (Horseradish) |

| Laccase | Phenolic compounds | 5 - 1000 | 1 - 500 | Trametes versicolor |

Table 1: Representative kinetic data for enzymes involved in phenolic coupling. Note: These are general ranges and can vary significantly based on the specific enzyme, substrate, and reaction conditions.

Experimental Protocols

Extraction and Quantification of this compound from Cinchona Bark

This protocol is adapted from methods used for the extraction and analysis of related phenolic compounds from plant materials.

Materials:

-

Dried, powdered Cinchona bark

-

80% Methanol (HPLC grade)

-

0.1% Formic acid (HPLC grade)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC-DAD or HPLC-MS/MS system

-

This compound standard

Procedure:

-

Extraction:

-

Weigh 100 mg of powdered Cinchona bark into a microcentrifuge tube.

-

Add 1.5 mL of 80% methanol containing 0.1% formic acid.

-

Vortex for 1 minute.

-

Sonicate for 30 minutes in an ultrasonic bath.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet with another 1.5 mL of the extraction solvent.

-

Combine the supernatants and adjust the final volume to 3 mL.

-

Filter the combined extract through a 0.22 µm syringe filter into an HPLC vial.

-

-

Quantification (HPLC-DAD):

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would be to start with 5-10% B, increase to 30-50% B over 20-30 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 1.0 mL/min

-

Detection: Diode Array Detector (DAD) monitoring at the UV maxima for this compound (typically around 280 nm and 325 nm).

-

Quantification: Prepare a calibration curve using a this compound standard of known concentrations. Calculate the concentration in the sample by comparing its peak area to the calibration curve.

-

Peroxidase-Mediated Synthesis of this compound (In Vitro Assay)

This protocol provides a general framework for testing the enzymatic synthesis of this compound using a commercially available peroxidase.

Materials:

-

Horseradish peroxidase (HRP)

-

(-)-Epicatechin

-

Caffeic acid

-

Phosphate buffer (e.g., 100 mM, pH 6.0)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system for analysis

Procedure:

-

Reaction Setup:

-

Prepare a stock solution of (-)-epicatechin (e.g., 10 mM in methanol).

-

Prepare a stock solution of caffeic acid (e.g., 10 mM in methanol).

-

Prepare a stock solution of HRP (e.g., 1 mg/mL in phosphate buffer).

-

In a microcentrifuge tube, combine:

-

850 µL of phosphate buffer (100 mM, pH 6.0)

-

50 µL of (-)-epicatechin stock solution (final concentration 0.5 mM)

-

50 µL of caffeic acid stock solution (final concentration 0.5 mM)

-

40 µL of HRP stock solution

-

-

Initiate the reaction by adding 10 µL of a dilute H₂O₂ solution (e.g., 10 mM, final concentration 0.1 mM).

-

-

Incubation:

-

Incubate the reaction mixture at room temperature (or a controlled temperature, e.g., 25°C) for a specific time (e.g., 1-2 hours).

-

-

Reaction Quenching and Analysis:

-

Stop the reaction by adding an equal volume of acetonitrile or by acidifying the mixture.

-

Centrifuge to pellet the enzyme.

-

Analyze the supernatant by HPLC, as described in section 4.1, to detect the formation of this compound. The identity of the product should be confirmed by comparison with an authentic standard and by mass spectrometry.

-

An In-depth Technical Guide on the Core Mechanism of Action of Cinchonain IIb

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinchonain IIb, a flavonolignan found in various plant species, belongs to a class of natural compounds exhibiting a wide array of biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its enzyme-inhibitory, antioxidant, anti-inflammatory, anticancer, and antiviral properties. While direct quantitative data for this compound is limited in the current literature, this guide synthesizes available information on closely related cinchonain isomers and other relevant flavonoids to provide a robust framework for future research and drug development. Detailed experimental protocols for key assays are provided to facilitate further investigation into the specific activities of this compound.

Introduction

Cinchonains are a group of naturally occurring flavonolignans that have garnered significant interest in the scientific community due to their diverse pharmacological effects. This compound, an isomer within this class, is structurally similar to other cinchonains such as Cinchonain Ia, Ib, and Ic, and is therefore presumed to share many of their biological activities. These activities include, but are not limited to, antioxidant, anti-inflammatory, anticancer, and antiviral effects. This guide aims to provide a detailed technical overview of the putative mechanisms of action of this compound, drawing upon existing data for related compounds to build a comprehensive picture.

Enzyme Inhibition

This compound is hypothesized to act as an inhibitor of several key enzymes implicated in various pathological processes.

Xanthine Oxidase Inhibition

Xanthine oxidase is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Overactivity of this enzyme can lead to hyperuricemia and gout. Flavonoids are known to be potent inhibitors of xanthine oxidase.

Quantitative Data on Xanthine Oxidase Inhibition by Related Compounds

| Compound | IC50 (µM) | Inhibition Type | Source |

| Allopurinol (Standard) | 2.3 - 7.59 | Competitive | [1][2] |

| Febuxostat (Standard) | 0.0236 | Mixed | [1] |

| Quercetin | Strong Inhibition | Not specified | [3] |

| Caffeic Acid | Weak Inhibition | Not specified | [3] |

| Limonene | 37.69 (hypoxanthine substrate), 48.04 (xanthine substrate) | Mixed | [4] |

Note: Specific IC50 values for this compound are not currently available in the literature.

Hyaluronidase Inhibition

Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. Its inhibition is relevant in anti-inflammatory and anti-aging contexts.

Quantitative Data on Hyaluronidase Inhibition by Related Compounds

| Compound | IC50 (µM) | Source |

| Oleanolic Acid (Standard) | - | [5] |

| sHA2.75 | 0.0083 | [6][7] |

| PSS 990,000 | 0.0096 | [6][7] |

| sHA2.0 | 0.019 | [6][7] |

| PSS 1400 | No inhibition | [6] |

Note: Specific IC50 values for this compound are not currently available in the literature.

Collagenase Inhibition

Collagenase breaks down collagen, and its inhibition is a target in conditions involving tissue degradation, such as skin aging and arthritis.

Quantitative Data on Collagenase Inhibition by Related Compounds

| Compound | IC50 (µM) | Source |

| EDTA (Standard) | 2600 | [8] |

| Aranciamycin | 0.37 | [9] |

| Ohioensin A | 71.99 | [8] |

| Nor-ohioensin D | 167.33 | [8] |

| Shinorine | 104.0 | [10] |

| Porphyra | 105.9 | [10] |

| Palythine | 158.9 | [10] |

Note: Specific IC50 values for this compound are not currently available in the literature.

Antioxidant Activity

This compound, like other polyphenolic compounds, is expected to possess significant antioxidant activity by scavenging free radicals.

Quantitative Data on Antioxidant Activity of Related Plant Extracts

| Assay | Plant Extract/Compound | IC50 (µg/mL) | Source |

| DPPH | Cinchona pubescens essential oil | 273.029 | [3] |

| ABTS | Cinchona pubescens essential oil | 1.2801 | [3] |

| DPPH | Vaccinium bracteatum extract (VBE) | 42.2 ± 1.2 | [11] |

| ABTS | Vaccinium bracteatum extract (VBE) | 71.1 ± 1.1 | [11] |

Note: Specific IC50 values for this compound are not currently available in the literature.

Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often mediated through the inhibition of key signaling pathways such as NF-κB and MAPK.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound may inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are also critical in regulating inflammation. Flavonoids can modulate these pathways at various levels.

Anticancer Activity

The anticancer potential of cinchonains is thought to involve the induction of apoptosis (programmed cell death).

Quantitative Data on Anticancer Activity of Related Compounds

| Cell Line | Compound | IC50 (µM) | Source |

| MCF-7 (Breast) | Compound 14b | - | [12] |

| HCT-116 (Colon) | Compound 6a | - | [12] |

| HepG2 (Liver) | - | - | [13] |

| SW620 (Colon) | Cardol | 4.51 ± 0.76 | [14] |

| KATO-III (Gastric) | Cardol | 6.06 ± 0.39 | [14] |

Note: Specific IC50 values for this compound are not currently available in the literature.

Induction of Apoptosis

This compound may induce apoptosis through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.

Antiviral Activity

Several flavonoids have demonstrated antiviral activity against a range of viruses, including influenza and HIV. The mechanisms can involve inhibition of viral entry, replication, or key viral enzymes like protease.

Quantitative Data on Antiviral Activity of Related Compounds

| Virus | Compound | EC50 (µM) | Source |

| Influenza A/PR/8 | Cinnamaldehyde | <200 | [13] |

| HIV-1 | Saquinavir (Standard) | 0.0377 | [1] |

| HIV-1 | Lopinavir (Standard) | ~0.017 | [1] |

| SARS-CoV-2 | Remdesivir | 0.99 | [15] |

| SARS-CoV-2 | Lopinavir | 5.2 | [15] |

| SARS-CoV-2 | Chloroquine | 1.38 | [15] |

Note: Specific EC50 values for this compound are not currently available in the literature.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound.

Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of uric acid formation.

Protocol:

-

Prepare a reaction mixture containing 50 µL of the test solution (this compound), 35 µL of 70 mM phosphate buffer (pH 7.5), and 30 µL of xanthine oxidase enzyme solution (0.01 units/mL).[16]

-

Pre-incubate the mixture at 25°C for 15 minutes.[16]

-

Initiate the reaction by adding 60 µL of substrate solution (150 µM xanthine).[16]

-

Measure the absorbance at 290 nm to monitor the formation of uric acid.[16]

-

Calculate the percentage of inhibition using the formula: % Inhibition = (1 - B/A) x 100, where A is the enzyme activity without the test material and B is the activity with the test material.[16]

Hyaluronidase Inhibition Assay

This turbidimetric assay measures the amount of undigested hyaluronic acid.

Protocol:

-

Mix 100 µL of hyaluronidase, 100 µL of sodium phosphate buffer (100 mM, pH 7), and 50 µL of the sample solution (this compound).[17]

-

Incubate at 37°C for 10 minutes.[17]

-

Add 100 µL of hyaluronic acid solution and incubate at 37°C for 45 minutes.[17]

-

Add 1.0 mL of acid albumin solution to precipitate the undigested hyaluronic acid.[17]

-

After 10 minutes at room temperature, measure the absorbance of the reaction mixture at 600 nm.[17]

Collagenase Inhibition Assay

This assay measures the inhibition of the breakdown of a synthetic collagenase substrate.

Protocol:

-

Mix 25 µL of the plant extract (dissolved in 50% methanol) with 25 µL of collagenase (26 units/mL) and 200 µL of 0.5 mg/mL phenylazobenzyloxycarbonyl-Phe-Leu (PZ-peptide) solution.[18]

-

Incubate the mixture at 37°C for 30 minutes.[18]

-

Stop the reaction by adding 0.5 mL of 25 mM citric acid.[18]

-

Add 2.5 mL of ethyl acetate, agitate, and centrifuge.[18]

-

Collect the ethyl acetate layer and measure the absorbance at 320 nm.[18]

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

Protocol:

-

Prepare a 0.004% solution of DPPH in methanol.[19]

-

Mix 1 mL of the DPPH solution with 1 mL of varying concentrations of the betaines solution in ethanol.[19]

-

Vortex the reaction mixture and leave it in the dark at room temperature.[19]

-

Measure the absorbance at 517 nm.[19]

Conclusion and Future Directions

This compound holds significant promise as a therapeutic agent due to its potential to modulate multiple key biological pathways involved in a variety of diseases. While this guide provides a comprehensive overview based on the activities of related compounds, there is a clear and urgent need for further research focused specifically on this compound. Future studies should aim to:

-

Determine specific IC50 and EC50 values for this compound against a range of enzymes and in various cellular and viral assays.

-

Elucidate the precise molecular interactions of this compound with its targets through techniques such as X-ray crystallography and molecular docking.

-

Investigate the detailed effects of this compound on signaling pathways like NF-κB and MAPK in relevant cell models.

-

Conduct in vivo studies to validate the therapeutic potential of this compound in animal models of disease.

By addressing these knowledge gaps, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.

References

- 1. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xanthine oxidase inhibitory activity of constituents of Cinnamomum cassia twigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II: Future compounds against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of HIV-1 protease by a boron-modified polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification of Broad-Based HIV-1 Protease Inhibitors From Combinatorial Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ojs.openagrar.de [ojs.openagrar.de]

- 12. Discovery of hyaluronidase inhibitors from natural products and their mechanistic characterization under DMSO-perturbed assay conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibitory effect of cinnamaldehyde, derived from Cinnamomi cortex, on the growth of influenza A/PR/8 virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Involvement of MAPK/NF-κB signal transduction pathways: Camellia japonica mitigates inflammation and gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. Glycoprotein IIb/IIIa antagonists induce apoptosis in rat cardiomyocytes by caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Molecular Dockings and Molecular Dynamics Simulations Reveal the Potency of Different Inhibitors against Xanthine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medcraveonline.com [medcraveonline.com]

An In-depth Technical Guide on the Pharmacological Effects of Cinchonain IIb

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Cinchonain IIb is a flavonolignan, a class of natural phenols. It is structurally related to other cinchona alkaloids, which are known for a variety of biological activities.[1] While research on many cinchona alkaloids is extensive, specific and detailed pharmacological data on this compound is limited in publicly available scientific literature. This guide synthesizes the available information on this compound, drawing from data on the plant from which it is isolated and the broader class of related compounds.

Pharmacological Effects

Based on the limited available information, this compound is suggested to possess antioxidant and anti-inflammatory properties. These activities are likely attributed to its chemical structure as a flavonolignan.

Antioxidant Activity

This compound is reported to exhibit high radical scavenging activity and reducing power.[2] This is consistent with studies on the extracts of Kandelia candel, the plant from which this compound is purified.[2][3] Extracts of Kandelia candel have demonstrated potent antioxidant activity in various in vitro assays.[3][4][5][6] The antioxidant effect of flavonolignans is generally attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them.

Experimental Protocols for Antioxidant Activity Assays:

While specific protocols for this compound are not available, the following are standard methods used to assess the antioxidant activity of natural compounds and extracts from Kandelia candel:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by a decrease in absorbance at a specific wavelength.[7][8]

-

Ferric Reducing Antioxidant Power (FRAP) Assay: This method assesses the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous complex is measured spectrophotometrically.[9][10][11]

-

Reducing Power Assay: Similar to the FRAP assay, this method evaluates the electron-donating capacity of a compound by measuring the reduction of a ferricyanide complex to a ferrocyanide complex.[10]

Anti-inflammatory Activity

This compound has been suggested to exert anti-inflammatory effects through the inhibition of inflammatory phospholipase A2 (PLA2).[2] PLA2 enzymes are key players in the inflammatory cascade, as they catalyze the release of arachidonic acid from cell membranes, which is a precursor for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[12][13] The methanol leaf extract of Kandelia candel has shown strong anti-inflammatory activity, which may be attributed to the presence of compounds like this compound.[14]

Experimental Protocols for Anti-inflammatory Activity Assays:

Detailed protocols for assessing the anti-inflammatory activity of this compound are not available. However, common in vitro methods to evaluate the anti-inflammatory potential of natural compounds include:

-

Phospholipase A2 (PLA2) Inhibition Assay: This assay directly measures the ability of a compound to inhibit the enzymatic activity of PLA2. This can be done using various substrates and detection methods, including radiometric, titrimetric, or fluorescence-based assays.[15][16]

-

Inhibition of Pro-inflammatory Cytokine Production: This involves stimulating immune cells (e.g., macrophages) with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the presence and absence of the test compound.[17][18][19]

-

Inhibition of Nitric Oxide (NO) Production: Similar to the cytokine inhibition assay, this method assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.[18]

Signaling Pathways

Due to the lack of specific research on this compound, the signaling pathways it modulates are not known. However, based on its purported anti-inflammatory mechanism of PLA2 inhibition, it can be hypothesized that this compound may interfere with the arachidonic acid pathway.

Below is a generalized diagram illustrating the potential point of intervention for a PLA2 inhibitor like this compound within the inflammatory signaling cascade.

Caption: Hypothetical signaling pathway showing the inhibition of Phospholipase A2 (PLA2) by this compound, thereby potentially reducing inflammation.

Quantitative Data

A thorough search of scientific literature did not yield any specific quantitative data (e.g., IC₅₀, EC₅₀ values) for the pharmacological effects of this compound. The tables below are structured to present such data, but remain empty due to the current lack of available information.

Table 1: In Vitro Antioxidant Activity of this compound

| Assay | Test System | Result (e.g., IC₅₀) | Reference |

| DPPH Radical Scavenging | - | Data not available | - |

| Ferric Reducing Antioxidant Power (FRAP) | - | Data not available | - |

| Reducing Power Assay | - | Data not available | - |

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Assay | Test System | Result (e.g., IC₅₀) | Reference |

| PLA2 Inhibition | - | Data not available | - |

| TNF-α Inhibition | - | Data not available | - |

| IL-6 Inhibition | - | Data not available | - |

| NO Production Inhibition | - | Data not available | - |

Conclusion and Future Directions

This compound is a promising but understudied natural compound. Preliminary information suggests it possesses antioxidant and anti-inflammatory properties, with a potential mechanism involving the inhibition of PLA2. However, there is a significant lack of in-depth scientific research to substantiate these claims with quantitative data and detailed mechanistic studies.

Future research should focus on the isolation and purification of this compound to enable comprehensive pharmacological evaluation. In vitro and in vivo studies are necessary to determine its efficacy and safety profile for various therapeutic applications. Elucidation of its mechanism of action and the signaling pathways it modulates will be crucial for its potential development as a therapeutic agent. Researchers in the fields of natural product chemistry, pharmacology, and drug discovery are encouraged to investigate this compound further to unlock its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. ijlpr.com [ijlpr.com]

- 3. Antioxidant Activities of Extract and Fractions from the Hypocotyls of the Mangrove Plant Kandelia candel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant activities of extract and fractions from the hypocotyls of the mangrove plant Kandelia candel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Condensed tannins from mangrove species Kandelia candel and Rhizophora mangle and their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic study of the radical-scavenging activity of vitamin E and ubiquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Comparative Analysis of the Antioxidant Activity of Cassia fistula Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are PLA2 inhibitors and how do they work? [synapse.patsnap.com]

- 13. Insights into the mechanism of inhibition of phospholipase A2 by resveratrol: An extensive molecular dynamics simulation and binding free energy calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. vliz.be [vliz.be]

- 15. Flavonoids as phospholipase A2 inhibitors: importance of their structure for selective inhibition of group II phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanism of inhibition of human secretory phospholipase A2 by flavonoids: rationale for lead design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The effects of two new antagonists of secretory PLA2 on TNF, iNOS, and COX-2 expression in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

Early Studies on Cinchonain IIb: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational studies of Cinchonain IIb, a flavan-3-ol derivative isolated from Cinchona succirubra. While early research primarily focused on its isolation and structural elucidation, this document also provides a framework of standard experimental protocols relevant to the potential biological activities of this class of compounds, addressing the core requirements for in-depth scientific exploration.

Discovery and Structural Characterization

This compound was first isolated and its structure elucidated in 1982 by G. Nonaka, O. Kawahara, and I. Nishioka. Their research, published in the Chemical & Pharmaceutical Bulletin, identified Cinchonain IIa and IIb as a new type of proanthocyanidin, specifically flavan-3-ol-O-galloyl-(4,8)-flavan-3-ols, from the bark of Cinchona succirubra[1].

Isolation Protocol

The isolation of this compound from the crude drug was achieved through a multi-step extraction and chromatographic process. The general workflow, typical for the isolation of phenolic compounds from plant material, is outlined below.

The structure of this compound was determined using a combination of spectroscopic methods, including UV-visible spectroscopy, infrared spectroscopy, mass spectrometry, and ¹H and ¹³C NMR spectroscopy, along with chemical degradation studies.

Chemical Properties

| Property | Value |

| Molecular Formula | C₃₉H₃₂O₁₅ |

| Molar Mass | 732.66 g/mol |

| Class | Flavan-3-ol |

| Sub-class | Proanthocyanidin |

| Source | Cinchona succirubra |

| Appearance | Amorphous powder |

Potential Biological Activities and Experimental Protocols

While specific early studies on the biological activities of this compound are scarce, related flavan-3-ols and proanthocyanidins are known to possess a range of biological effects, including enzyme inhibition, antioxidant, and anti-inflammatory properties. The following sections detail standardized, representative experimental protocols that could be employed to assess the potential of this compound in these areas.

Enzyme Inhibition Assays

Hyaluronidase is an enzyme that degrades hyaluronic acid and is implicated in inflammation and the spread of toxins.

Protocol:

-

Enzyme Preparation: Bovine testicular hyaluronidase is dissolved in an appropriate buffer (e.g., 0.1 M acetate buffer, pH 3.5).

-

Substrate Preparation: Hyaluronic acid sodium salt is dissolved in the same buffer.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.

-

Assay Procedure: a. In a microplate, the enzyme solution is pre-incubated with various concentrations of this compound for a defined period (e.g., 20 minutes) at 37°C. b. The reaction is initiated by adding the hyaluronic acid substrate. c. The mixture is incubated for a further period (e.g., 20 minutes) at 37°C. d. The reaction is stopped by adding an acidic albumin solution. e. The turbidity of the solution is measured spectrophotometrically at a specific wavelength (e.g., 600 nm).

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Collagenase is involved in the degradation of collagen, a key component of the extracellular matrix. Its inhibition is relevant in conditions like arthritis and skin aging.

Protocol:

-

Enzyme Preparation: Clostridium histolyticum collagenase is dissolved in a buffer (e.g., 50 mM Tricine buffer, pH 7.5, containing 400 mM NaCl and 10 mM CaCl₂).

-

Substrate Preparation: A synthetic fluorogenic substrate, such as N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA), is dissolved in the same buffer.

-

Inhibitor Preparation: this compound is prepared as described for the hyaluronidase assay.

-

Assay Procedure: a. The enzyme is pre-incubated with varying concentrations of this compound for 15 minutes. b. The reaction is started by adding the FALGPA substrate. c. The decrease in absorbance at a specific wavelength (e.g., 345 nm) is monitored continuously over time using a spectrophotometer.

-

Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition and the IC50 value are then determined.

Antioxidant Activity Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

Protocol:

-

DPPH Solution Preparation: A stock solution of DPPH is prepared in methanol.

-

Sample Preparation: this compound is dissolved in methanol at various concentrations.

-

Assay Procedure: a. The DPPH solution is added to the sample solutions. b. The mixture is shaken and incubated in the dark at room temperature for 30 minutes. c. The absorbance is measured at 517 nm against a blank.

-

Data Analysis: The scavenging activity is calculated as a percentage of the discoloration of the DPPH solution. The IC50 value, representing the concentration of the sample that scavenges 50% of the DPPH radicals, is determined.

In Vitro Anti-inflammatory Assay

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium.

-

Cell Treatment: a. Cells are seeded in a 96-well plate and allowed to adhere. b. The cells are then treated with various concentrations of this compound for 1 hour. c. Inflammation is induced by adding LPS (1 µg/mL).

-

Incubation: The plate is incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Nitrite Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.

-

Data Analysis: The percentage of inhibition of nitrite production is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

Conclusion and Future Directions

The early research on this compound successfully established its presence in Cinchona succirubra and elucidated its complex chemical structure. However, a significant gap exists in the scientific literature regarding its biological activities. The experimental protocols detailed in this guide provide a roadmap for future investigations into its potential as an enzyme inhibitor, antioxidant, or anti-inflammatory agent. Further research is warranted to explore the pharmacological profile of this compound and to determine if it holds therapeutic promise comparable to other well-studied proanthocyanidins.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Cinchonain IIb

Disclaimer: To date, specific in vivo studies utilizing Cinchonain IIb have not been readily available in the public domain. The following application notes and protocols are therefore based on data from in vivo studies of the closely related compounds, Cinchonain Ia and Cinchonain Ib . Researchers should use this information as a starting point and conduct dose-response and toxicity studies to determine the optimal and safe dosage for this compound in their specific animal models and experimental setups.

Introduction

This compound is a flavonoid belonging to the cinchona alkaloid family, which has garnered interest for its potential therapeutic properties. While in vivo data for this compound is currently lacking, studies on the related compounds Cinchonain Ia and Cinchonain Ib have demonstrated potential anticancer and insulin-secreting activities, respectively. These findings suggest that this compound may also possess valuable pharmacological effects that warrant in vivo investigation.

These application notes provide a summary of the available in vivo dosage information for Cinchonain Ia and Ib, detailed experimental protocols extrapolated from studies on these related compounds, and potential signaling pathways that may be modulated by cinchona alkaloids.

Data Presentation: In Vivo Dosages of Related Cinchonain Compounds

The following table summarizes the dosages of Cinchonain Ia and Cinchonain Ib used in published in vivo studies. This information can serve as a reference for designing initial dose-finding experiments for this compound.

| Compound | Animal Model | Therapeutic Area | Dosage | Route of Administration | Frequency | Reference |

| Cinchonain Ia | Mice | Anticancer | 5 mg/kg body weight | Injection | Every 2 days | [1] |

| Cinchonain Ib | Rats | Insulin Secretion | 108 mg/kg body weight | Oral | Single dose | [2][3] |

Experimental Protocols

The following are detailed methodologies for potential in vivo studies with this compound, based on protocols used for Cinchonain Ia and Ib, as well as general practices for in vivo studies of polyphenols.

Anticancer In Vivo Study (Based on Cinchonain Ia)

This protocol outlines a potential experimental workflow for evaluating the anticancer efficacy of this compound in a mouse xenograft model.

Objective: To assess the anti-tumor activity of this compound in vivo.

Materials:

-

This compound

-

Vehicle for injection (e.g., sterile Phosphate Buffered Saline (PBS) with a solubilizing agent like DMSO, followed by dilution with PBS to a final DMSO concentration of <1%)

-

Cancer cell line (e.g., relevant to the cancer type of interest)

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Sterile syringes and needles

-

Calipers for tumor measurement

-

Animal housing and care facilities

Protocol:

-

Preparation of this compound Solution:

-

Dissolve this compound in a minimal amount of a suitable solvent such as DMSO.

-

Further dilute the solution with sterile PBS to the final desired concentration. The final concentration of the solubilizing agent should be non-toxic to the animals.

-

-

Animal Model and Tumor Implantation:

-

Acclimate immunocompromised mice to the housing conditions for at least one week.

-

Harvest cancer cells and resuspend them in a suitable medium.

-

Subcutaneously inject the cancer cells into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

-

Treatment Protocol:

-

Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.

-

Administer this compound (starting with a dose extrapolated from the 5 mg/kg used for Cinchonain Ia) to the treatment group via injection (e.g., intraperitoneal or intravenous) every two days.

-

Administer the vehicle solution to the control group following the same schedule.

-

-

Data Collection and Analysis:

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

-

Insulin Secretion In Vivo Study (Based on Cinchonain Ib)

This protocol describes a potential experiment to evaluate the effect of this compound on insulin secretion in a rat model.

Objective: To determine the effect of orally administered this compound on plasma insulin levels.

Materials:

-

This compound

-

Vehicle for oral administration (e.g., water, 0.5% carboxymethylcellulose (CMC) solution)

-

Wistar rats

-

Oral gavage needles

-

Blood collection supplies (e.g., tubes with anticoagulant)

-

Centrifuge

-

Insulin ELISA kit

Protocol:

-

Preparation of this compound Suspension:

-

Suspend this compound in the chosen oral vehicle at the desired concentration. Sonication may be used to ensure a uniform suspension.

-

-

Animal Preparation:

-

Fast the rats overnight (approximately 12-14 hours) with free access to water.

-

-

Administration and Blood Collection:

-

Administer this compound (starting with a dose extrapolated from the 108 mg/kg used for Cinchonain Ib) or the vehicle to the rats via oral gavage.

-

Collect blood samples at various time points post-administration (e.g., 0, 30, 60, 120, and 240 minutes).

-

-

Plasma Separation and Insulin Measurement:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Measure the plasma insulin concentrations using an insulin ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Analyze the changes in plasma insulin levels over time in the this compound-treated group compared to the control group.

-

Potential Signaling Pathways

Based on the known biological activities of related cinchona alkaloids and other polyphenols, this compound may exert its effects through the modulation of key signaling pathways such as NF-κB and PI3K/Akt.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of inflammation and cell survival. Many natural compounds, including some cinchona alkaloids, have been shown to inhibit this pathway, leading to anti-inflammatory and pro-apoptotic effects.

References

- 1. Cinchonain Ia Shows Promising Antitumor Effects in Combination with L-Asparaginase-Loaded Nanoliposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cinchonain Ib isolated from Eriobotrya japonica induces insulin secretion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Animal Models for Cinchonain IIb Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonain IIb, a flavonolignan naturally occurring in plants of the Cinchona genus, has garnered scientific interest due to its potential therapeutic properties. In vitro studies have highlighted its significant antioxidant and anti-inflammatory activities. To further investigate its pharmacological potential and translate these findings into clinical applications, robust in vivo studies using relevant animal models are essential. This document provides detailed application notes and protocols for researchers investigating the therapeutic effects of this compound in preclinical animal models of inflammation and oxidative stress. Given the limited direct in vivo research on this compound, the following protocols are based on established methodologies for evaluating compounds with similar known biological activities and data from related compounds such as Cinchonain Ia and Ib.

Potential Therapeutic Applications and Corresponding Animal Models

Based on the known in vitro biological activities of this compound, the following therapeutic areas and corresponding animal models are proposed for in vivo investigation:

-

Anti-inflammatory Activity:

-

Carrageenan-Induced Paw Edema in Rodents (Acute Inflammation)

-

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice (Systemic Acute Inflammation)

-

-

Antioxidant Activity:

-

Carbon Tetrachloride (CCl4)-Induced Oxidative Stress in Rats (Hepatotoxicity and Oxidative Damage)

-

Streptozotocin (STZ)-Induced Diabetic Rats (Oxidative Stress associated with Hyperglycemia)

-

Data Presentation: Quantitative Data from Related Cinchonain Compounds

| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |

| Cinchonain Ia | Lewis Lung Carcinoma (LLC) tumor-induced mouse model | 5 mg/kg body weight (in nanoliposomes), injected every 2 days for 7 injections | Inhibited tumor development by 27.21% compared to control. | [1] |

| Cinchonain Ib | Normal Wistar rats | 108 mg/kg, oral administration | Significantly enhanced plasma insulin levels for up to 240 minutes. | [2][3] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)

This model is widely used to assess the anti-inflammatory activity of novel compounds.

Materials:

-

This compound

-

Carrageenan (1% w/v in sterile saline)

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

Male Wistar rats (180-220 g)

-

Pletysmometer or digital calipers

-

Syringes and needles

Protocol:

-

Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the experiment.

-

Grouping: Divide animals into the following groups (n=6-8 per group):

-

Vehicle Control (Vehicle only)

-

Negative Control (Vehicle + Carrageenan)

-

Positive Control (Indomethacin 10 mg/kg + Carrageenan)

-

Test Groups (this compound at various doses + Carrageenan)

-

-

Compound Administration: Administer this compound or vehicle orally one hour before carrageenan injection.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the negative control group.

Workflow for Carrageenan-Induced Paw Edema Model

References

- 1. Cinchonain Ia Shows Promising Antitumor Effects in Combination with L-Asparaginase-Loaded Nanoliposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cinchonain Ib isolated from Eriobotrya japonica induces insulin secretion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Note & Protocol: Quantification of Cinchonain IIb by High-Performance Liquid Chromatography (HPLC)

Introduction

Cinchonain IIb is a flavonolignan found in various plant species. As a bioactive compound, its quantification is crucial for quality control of herbal medicines, phytochemical research, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound in various sample matrices using a validated High-Performance Liquid Chromatography (HPLC) method adapted from a similar compound, Cinchonain Ib. The method is suitable for researchers, scientists, and professionals in drug development.

Principle

This method utilizes reverse-phase HPLC with UV detection to separate and quantify this compound. The chromatographic separation is achieved on a C18 column with a gradient elution of methanol and water. The concentration of this compound is determined by comparing the peak area of the sample to that of a calibration curve prepared with a this compound reference standard.

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

HPLC grade water

-

Formic acid (or Trifluoroacetic acid, TFA)

-

Sample matrix (e.g., plant extract, plasma)

-

Solid Phase Extraction (SPE) cartridges (C18, if required for sample cleanup)

-

0.45 µm syringe filters

Instrumentation

-

HPLC system equipped with:

-

Binary or quaternary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Centrifuge

Experimental Protocols

1. Standard Solution Preparation

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

2. Sample Preparation

The sample preparation method will vary depending on the matrix. Below are general guidelines for plant extracts and plasma.

-

Plant Extracts:

-

Accurately weigh 1 g of the dried and powdered plant material.

-

Extract with 20 mL of methanol by sonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the residue in 10 mL of the initial mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before HPLC injection. For cleaner samples, a Solid Phase Extraction (SPE) cleanup step may be necessary.

-

-

Plasma Samples (Protein Precipitation):

-

To 200 µL of plasma, add 600 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the initial mobile phase.

-

Filter through a 0.45 µm syringe filter before injection.

-

3. HPLC Conditions

The following HPLC conditions are recommended for the analysis of this compound:

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient Program | 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

4. Method Validation

To ensure the reliability of the results, the method should be validated according to ICH guidelines. The key validation parameters are summarized in the table below.

| Validation Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) > 0.999 for a calibration curve with at least 5 concentration points. |

| Accuracy (% Recovery) | 80-120% for spiked samples at three different concentration levels (low, medium, high). |

| Precision (% RSD) | Intra-day and inter-day precision should have a Relative Standard Deviation (RSD) of < 2%. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |

| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity analysis using a DAD is recommended. |

Data Presentation

The quantitative data obtained from the validation and sample analysis should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Calibration Curve Data for this compound

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | [Example Value] |

| 5 | [Example Value] |

| 10 | [Example Value] |

| 25 | [Example Value] |

| 50 | [Example Value] |

| 100 | [Example Value] |

| r² | >0.999 |

Table 2: Accuracy and Precision Data

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) |

| 5 (Low) | [Example Value] | [Example %] | [<2%] | [<2%] |

| 25 (Medium) | [Example Value] | [Example %] | [<2%] | [<2%] |

| 75 (High) | [Example Value] | [Example %] | [<2%] | [<2%] |

Visualizations

Experimental Workflow

Application Notes & Protocols: Extraction and Purification of Cinchonain IIb from Trichilia catigua

Introduction

Cinchonain IIb is a polyphenolic compound, specifically a flavan-lignan, found in various medicinal plants, including the bark of Trichilia catigua, a tree native to Brazil popularly known as Catuaba.[1] This compound, along with its isomers, is recognized for a range of biological activities, including potent antioxidant and anti-inflammatory effects.[2] The anti-inflammatory properties are partly attributed to the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. This document provides detailed protocols for the extraction, fractionation, and purification of this compound from the bark of Trichilia catigua for research and drug development purposes.

Materials and Reagents

| Equipment | Chemicals & Consumables |

| High-Performance LiquidChromatography (HPLC) System(Preparative & Analytical) | Bark of Trichilia catigua, air-dried and ground |

| Rotary Evaporator | Ethanol (95%, ACS Grade) |

| Lyophilizer (Freeze-Dryer) | Methanol (HPLC Grade) |

| Solid-Phase Extraction (SPE) Manifold | Acetonitrile (HPLC Grade) |

| Centrifuge | Chloroform (ACS Grade) |

| Vortex Mixer | Formic Acid (ACS Grade) |

| Analytical Balance | Water (Deionized, 18 MΩ·cm) |

| Glass Chromatography Columns | C18 SPE Cartridges |

| pH Meter | Preparative Phenyl-Hexyl HPLC Column |

| Analytical Phenyl-Hexyl HPLC Column | |

| Silica Gel for Column Chromatography | |

| 0.45 µm Syringe Filters |

Experimental Protocols

Protocol 1: Crude Extraction of Polyphenols

This protocol describes the initial extraction of total polyphenols from the dried bark of Trichilia catigua.

-

Maceration: Weigh 200 g of finely ground, air-dried T. catigua bark.

-

Solvent Addition: Place the ground bark into a large vessel and add 1 L of 50% ethanol-water solution (hydroalcoholic solution).

-

Extraction: Macerate the mixture for 7 days at room temperature with occasional agitation.

-

Filtration: After 7 days, filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to remove solid plant material.

-

Solvent Evaporation: Concentrate the resulting filtrate using a rotary evaporator at 40°C under reduced pressure to remove the ethanol.

-

Lyophilization: Freeze the remaining aqueous extract and lyophilize to obtain a dry powder. The expected yield is approximately 15% of the initial dry bark weight.[2]

Protocol 2: Fractionation by Solid-Phase Extraction (SPE)

This step aims to enrich the Cinchonain content and remove interfering substances.

-

Sample Preparation: Dissolve 1 g of the lyophilized crude extract in 10 mL of 20% methanol in water.

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.

-

Sample Loading: Load the dissolved extract onto the conditioned C18 cartridge.

-

Washing: Wash the cartridge with 20 mL of deionized water to remove highly polar compounds.

-

Elution: Elute the polyphenol-enriched fraction with 15 mL of 80% methanol in water.

-

Drying: Collect the eluate and dry it under a stream of nitrogen or using a rotary evaporator. This fraction is now enriched with this compound.

Protocol 3: Isolation by Preparative HPLC

This final protocol details the isolation of pure this compound using preparative High-Performance Liquid Chromatography.

-

Sample Preparation: Reconstitute the dried, enriched fraction from Protocol 2 in the HPLC mobile phase at a concentration of 50 mg/mL and filter through a 0.45 µm syringe filter.

-

HPLC Conditions: Set up the preparative HPLC system according to the parameters in the table below.

-

Injection and Fraction Collection: Inject the sample onto the column. Collect fractions based on the elution time corresponding to the this compound peak, as determined by preliminary analytical HPLC runs.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.

-

Drying: Pool the pure fractions and remove the solvent by lyophilization to obtain pure this compound as a powder.

Data Presentation

Table 1: Extraction Yields from Trichilia catigua Bark

| Extraction Method | Solvent System | Yield (%) | Reference |

| Maceration / Turbolysis | 50% Ethanol-Water | 15.25% | [2] |

| Maceration | Water (Decoction) | 13.52% | [2] |

| Maceration / Ultrasound | Chloroform | 1.98% | [2] |

Table 2: HPLC Parameters for Purification and Analysis

| Parameter | Preparative HPLC (Isolation) | Analytical HPLC (Purity Check) |

| Column | Phenyl-Hexyl, 250 x 20 mm, 10 µm | Phenyl-Hexyl, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Water (A) and Methanol (B), both with 0.1% Formic Acid | Isocratic: Acetonitrile/Methanol/THF in buffered water |

| Gradient | 30-70% B over 40 min | N/A |

| Flow Rate | 15 mL/min | 1.0 mL/min |

| Detection | UV at 280 nm | UV at 280 nm |

| Injection Volume | 1-5 mL | 10 µL |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for this compound extraction and purification.

Inhibition of NF-κB Signaling Pathway

Caption: Proposed inhibition of the NF-κB pathway by this compound.

References

Application Notes and Protocols for Cinchonain IIb in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonain IIb, a flavonolignan found in certain medicinal plants, has garnered interest for its potential therapeutic properties, including its anti-inflammatory and antioxidant activities. A key mechanism underlying its bioactivity is believed to be the inhibition of specific enzymes involved in disease pathology. These application notes provide detailed protocols for evaluating the inhibitory effects of this compound on several key enzymes implicated in inflammation and tissue degradation: Phospholipase A2 (PLA2), Hyaluronidase, Collagenase, and Elastase.

The provided methodologies serve as a comprehensive guide for researchers seeking to characterize the enzymatic inhibition profile of this compound and similar natural compounds. The protocols are designed to be adaptable for high-throughput screening and detailed kinetic analysis.

Data Presentation: Inhibitory Activity of this compound

The following tables summarize hypothetical inhibitory activities of this compound against target enzymes. These values are provided as illustrative examples for data presentation and should be determined experimentally for specific assay conditions.

Table 1: Hypothetical IC50 Values of this compound against Inflammatory and Tissue-Degrading Enzymes

| Enzyme Target | Hypothetical IC50 (µM) | Positive Control | Hypothetical Positive Control IC50 (µM) |

| Phospholipase A2 (sPLA2-IIA) | 15 µM | Indomethacin | 28 µM[1] |

| Hyaluronidase | 25 µM | Luteolin | 67.38 µg/mL |

| Collagenase | 50 µM | Epigallocatechin gallate (EGCG) | Not Specified |

| Elastase | 30 µM | Oleanolic Acid | 13.426 µM[2] |

Note: The IC50 values for this compound are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Phospholipase A2 (PLA2) Inhibition Assay

Principle:

Secretory phospholipase A2 (sPLA2) catalyzes the hydrolysis of the sn-2 ester bond of phospholipids, releasing arachidonic acid.[2] This assay measures the inhibition of sPLA2 activity by monitoring the release of a fluorescent reporter from a liposomal substrate.

Materials:

-

This compound

-

Human recombinant sPLA2-IIA

-

Fluorescently labeled phospholipid substrate (e.g., PED-A1)

-

Liposomes (e.g., phosphatidylcholine/phosphatidylglycerol)

-

Tris-HCl buffer (pH 7.5)

-

Calcium Chloride (CaCl2)

-

Bovine Serum Albumin (BSA)

-

Indomethacin (positive control)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, 0.05% BSA, pH 7.5.

-

Prepare a stock solution of this compound in DMSO. Serially dilute in Assay Buffer to obtain a range of test concentrations.

-

Prepare a stock solution of Indomethacin in DMSO and dilute similarly.

-

Prepare the sPLA2-IIA enzyme solution in Assay Buffer.

-